2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole
Description
2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole (CAS: Not explicitly provided; Accela Catalog ID: SY129924) is a halogenated pyrrole derivative featuring a chloro group at the 2-position and a trifluoromethyl (CF₃) group at the 4-position of the phenyl ring attached to the pyrrole core . This compound is primarily utilized in research and development (R&D) for applications in medicinal chemistry, agrochemicals, and material science due to its electron-withdrawing substituents, which enhance stability and modulate reactivity .
Properties
Molecular Formula |
C11H7ClF3N |
|---|---|
Molecular Weight |
245.63 g/mol |
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H7ClF3N/c12-9-6-7(11(13,14)15)3-4-8(9)10-2-1-5-16-10/h1-6,16H |
InChI Key |
WVRVUIQVVLUECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole typically involves the reaction of 2-chloro-4-(trifluoromethyl)benzaldehyde with pyrrole under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Position and Halogen Variations
The position and type of halogen substituents significantly influence physicochemical and biological properties. Key analogs include:
- Electronic Effects : The electron-withdrawing CF₃ group at the 4-position in the target compound enhances electrophilic substitution resistance compared to analogs with CF₃ at the 3-position (e.g., SY129923) .
- Bioactivity : Chlorine at the 2-position (as in SY129924) improves pesticidal activity over fluorine-substituted analogs (e.g., 1-(2-Chloro-4-fluorophenyl)pyrrole) due to increased lipophilicity .
Heterocyclic Core Modifications
Replacing the pyrrole core with saturated or sulfur-containing heterocycles alters reactivity and applications:
- Saturated Rings : Pyrrolidine derivatives (e.g., (R)-2-(4-CF₃-phenyl)pyrrolidine hydrochloride) exhibit higher solubility and stereochemical versatility for drug design compared to aromatic pyrroles .
- Sulfur Incorporation : The methylthio group in 2-(2-(methylthio)phenyl)-3,4-dihydro-2H-pyrrole increases reactivity in cross-coupling reactions, a trait absent in the target compound .
Trifluoromethoxy vs. Trifluoromethyl Analogs
Compounds with trifluoromethoxy (OCF₃) groups differ in electronic and steric profiles:
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